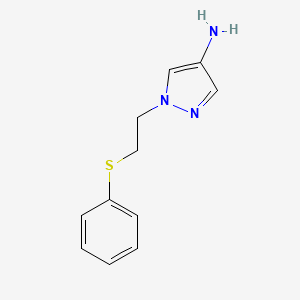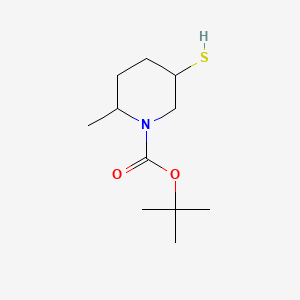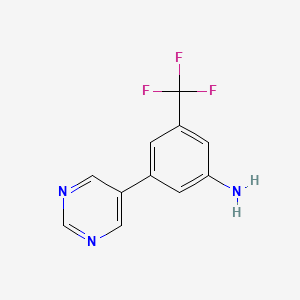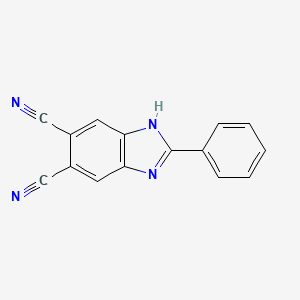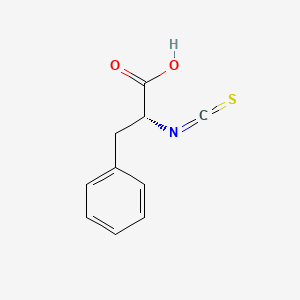
(R)-2-Isothiocyanato-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Isothiocyanato-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone. The ® configuration indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of ®-2-amino-3-phenylpropanoic acid with thiophosgene (CSCl2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the isothiocyanate group. The reaction can be summarized as follows:
(R)-2-Amino-3-phenylpropanoic acid+CSCl2→(R)-2-Isothiocyanato-3-phenylpropanoic acid+HCl+CO2
Industrial Production Methods
In an industrial setting, the production of ®-2-Isothiocyanato-3-phenylpropanoic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring high purity of the final product.
化学反应分析
Types of Reactions
®-2-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The phenyl ring can undergo oxidation reactions to form hydroxylated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or secondary amines (R2-NH) in the presence of a base like triethylamine (TEA) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
科学研究应用
®-2-Isothiocyanato-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which ®-2-Isothiocyanato-3-phenylpropanoic acid exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, or thiol groups on proteins and enzymes, leading to the modification of their structure and function. This covalent modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biological pathways.
相似化合物的比较
Similar Compounds
(S)-2-Isothiocyanato-3-phenylpropanoic acid: The enantiomer of the ® form, with similar chemical properties but different biological activities due to its stereochemistry.
Phenylisothiocyanate: Lacks the carboxylic acid group, making it less reactive in certain biological contexts.
2-Isothiocyanato-3-phenylpropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-2-Isothiocyanato-3-phenylpropanoic acid is unique due to its chiral nature, which allows for specific interactions with chiral biological molecules. This specificity can lead to distinct biological effects compared to its enantiomer or racemic mixture.
属性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
(2R)-2-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9(11-7-14)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m1/s1 |
InChI 键 |
AAIBCNPCPXWKTH-SECBINFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N=C=S |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



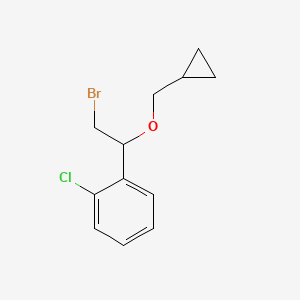
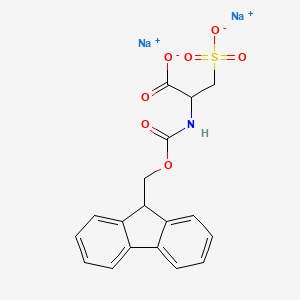

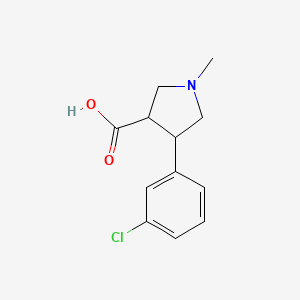
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)

